molecular formula C17H15NO2 B14538578 7-Benzoyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-one CAS No. 61941-51-3

7-Benzoyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B14538578
CAS No.: 61941-51-3
M. Wt: 265.31 g/mol
InChI Key: KVKAJSQQFWGCTH-UHFFFAOYSA-N
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Description

7-Benzoyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-one is a compound belonging to the indole family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzoyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound in the presence of a catalyst. For instance, the preparation of 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one involves the use of bromobenzoyl chloride and a suitable base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Benzoyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

7-Benzoyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Benzoyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Benzoyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-one is unique due to its specific substitution pattern and the presence of the benzoyl group

Properties

CAS No.

61941-51-3

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

7-benzoyl-3,3-dimethyl-1H-indol-2-one

InChI

InChI=1S/C17H15NO2/c1-17(2)13-10-6-9-12(14(13)18-16(17)20)15(19)11-7-4-3-5-8-11/h3-10H,1-2H3,(H,18,20)

InChI Key

KVKAJSQQFWGCTH-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC(=C2NC1=O)C(=O)C3=CC=CC=C3)C

Origin of Product

United States

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